Cas no 6455-40-9 (4-(Bromomethyl)-1,2-oxazole)

4-(Bromomethyl)-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- Isoxazole,4-(bromomethyl)-
- 4-(bromomethyl)-1,2-oxazole
- 4-(bromomethyl)isoxazole
- 4-Brom-methyl-isoxazol
- 4-bromomethylisoxazole
- Isoxazole,4-(bromomethyl)
- 4-Bromomethyl-isoxazole
- DTXSID60475896
- Benzene, 1-ethynyl-3,5-dimethyl-
- BS-12730
- MFCD08234679
- FT-0731938
- 6455-40-9
- EN300-50356
- 4-(Bromomethyl)isoxazole, AldrichCPR
- AKOS006228938
- BTMCLIBWYKFYNQ-UHFFFAOYSA-N
- Isoxazole, 4-(bromomethyl)-
- SCHEMBL6833847
- DB-003462
- 4-(Bromomethyl)-1,2-oxazole
-
- MDL: MFCD08234679
- インチ: InChI=1S/C4H4BrNO/c5-1-4-2-6-7-3-4/h2-3H,1H2
- InChIKey: BTMCLIBWYKFYNQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NO1)CBr
計算された属性
- せいみつぶんしりょう: 160.94800
- どういたいしつりょう: 160.94763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 59.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- PSA: 26.03000
- LogP: 1.56950
4-(Bromomethyl)-1,2-oxazole セキュリティ情報
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: 26
-
危険物標識:
4-(Bromomethyl)-1,2-oxazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(Bromomethyl)-1,2-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50356-0.05g |
4-(bromomethyl)-1,2-oxazole |
6455-40-9 | 92% | 0.05g |
$202.0 | 2023-02-10 | |
Enamine | EN300-50356-1.0g |
4-(bromomethyl)-1,2-oxazole |
6455-40-9 | 92% | 1.0g |
$871.0 | 2023-02-10 | |
TRC | B681798-250mg |
4-(Bromomethyl)-1,2-oxazole |
6455-40-9 | 250mg |
$ 275.00 | 2022-06-06 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0662-5g |
4-Bromomethyl-isoxazole |
6455-40-9 | 97% | 5g |
¥24220.71 | 2025-01-20 | |
eNovation Chemicals LLC | Y1128334-100mg |
4-Bromomethyl-isoxazole |
6455-40-9 | 95% | 100mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1128334-5g |
4-Bromomethyl-isoxazole |
6455-40-9 | 95% | 5g |
$3100 | 2024-07-28 | |
Enamine | EN300-50356-5.0g |
4-(bromomethyl)-1,2-oxazole |
6455-40-9 | 92% | 5.0g |
$2525.0 | 2023-02-10 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0662-100mg |
4-Bromomethyl-isoxazole |
6455-40-9 | 97% | 100mg |
¥2605.69 | 2025-01-20 | |
eNovation Chemicals LLC | Y1128334-500mg |
4-Bromomethyl-isoxazole |
6455-40-9 | 95% | 500mg |
$555 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0662-500mg |
4-Bromomethyl-isoxazole |
6455-40-9 | 97% | 500mg |
2527.17CNY | 2021-07-19 |
4-(Bromomethyl)-1,2-oxazole 関連文献
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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4-(Bromomethyl)-1,2-oxazoleに関する追加情報
4-(Bromomethyl)-1,2-Oxazole: A Comprehensive Overview
4-(Bromomethyl)-1,2-Oxazole, also known by its CAS number CAS No. 6455-40-9, is a heterocyclic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a bromomethyl group at the 4-position introduces unique chemical properties that make this compound highly versatile in both academic research and industrial applications.
The structure of 4-(Bromomethyl)-1,2-Oxazole consists of a 1,2-oxazole ring system with a brominated methyl group attached to the fourth carbon atom. This substitution pattern not only enhances the compound's reactivity but also provides a platform for further functionalization. Recent studies have highlighted the importance of such substituted oxazoles in drug discovery and materials synthesis due to their ability to participate in various nucleophilic and electrophilic reactions.
In terms of physical properties, 4-(Bromomethyl)-1,2-Oxazole is typically a crystalline solid with a melting point around 130°C. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with findings indicating that it maintains structural integrity under mild reaction conditions.
The synthesis of 4-(Bromomethyl)-1,2-Oxazole can be achieved through several methods. One common approach involves the cyclization of an appropriate amino ketone derivative in the presence of an acid catalyst. Recent advancements have focused on developing more efficient and environmentally friendly synthesis routes, such as microwave-assisted synthesis and catalytic methods that minimize the use of hazardous reagents.
4-(Bromomethyl)-1,2-Oxazole has found applications in diverse areas. In medicinal chemistry, it serves as a valuable building block for constructing bioactive molecules targeting various therapeutic areas. For instance, researchers have utilized this compound to develop potential inhibitors for enzymes involved in cancer progression. Additionally, its use in agrochemicals has been explored, with studies demonstrating its effectiveness as a plant growth regulator under controlled conditions.
In materials science, the bromomethyl-substituted oxazole has been employed in the synthesis of advanced polymers and coordination complexes. Its ability to act as a ligand in metalloorganic frameworks (MOFs) has opened new avenues for applications in gas storage and catalysis. Recent breakthroughs have highlighted its role in enhancing the stability and selectivity of MOFs under harsh environmental conditions.
The reactivity of 4-(Bromomethyl)-1,2-Oxazole is influenced by both its aromaticity and the electron-withdrawing bromomethyl group. This makes it an excellent candidate for various substitution reactions, including nucleophilic aromatic substitution (NAS) and electrophilic substitution. Recent studies have optimized reaction conditions to improve yields and reduce side reactions, making it more practical for large-scale synthesis.
In conclusion, 4-(Bromomethyl)-1,2-Oxazole, with its unique chemical properties and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a key intermediate in modern chemistry.
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